2-Methyl-6-(piperazin-1-yl)nicotinic acid
Description
Contextualization within Nicotinic Acid and Piperazine (B1678402) Medicinal Chemistry
The study of 2-Methyl-6-(piperazin-1-yl)nicotinic acid is firmly rooted in the well-established fields of nicotinic acid and piperazine medicinal chemistry. Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient for humans and a precursor for important coenzymes. nih.gov Its derivatives have been extensively investigated for a wide range of therapeutic applications. nih.gov Similarly, the piperazine ring is a ubiquitous structural motif in a vast number of approved drugs and clinical candidates, valued for its ability to impart favorable physicochemical and pharmacokinetic properties. The combination of these two scaffolds in a single molecule creates a hybrid structure with the potential for novel biological activities.
Significance of the Nicotinic Acid Scaffold in Pharmaceutical Research
The nicotinic acid scaffold is a privileged structure in pharmaceutical research due to its versatile biological activities. nih.gov It is a pyridinemonocarboxylic acid that serves as a fundamental building block in the synthesis of numerous compounds with therapeutic potential. nih.gov Derivatives of nicotinic acid have been explored for their effects as antilipemic and vasodilator agents. nih.gov The chemical versatility of the nicotinic acid ring allows for substitutions at various positions, enabling the fine-tuning of a compound's biological and pharmacological profile. This adaptability has made it a cornerstone in the development of new therapeutic agents for a variety of diseases. nih.govmdpi.com
Table 1: Physicochemical Properties of Nicotinic Acid
| Property | Value |
|---|---|
| Molecular Formula | C6H5NO2 |
| Molecular Weight | 123.11 g/mol |
| Melting Point | 236-239 °C |
| Acidity (pKa) | 4.85 |
| Solubility in Water | 1.67 g/100 mL at 20 °C |
This table presents the physicochemical properties of the parent compound, Nicotinic Acid.
Role of the Piperazine Moiety in Drug Design and Discovery
The piperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. It is considered a "privileged scaffold" in drug design because of its frequent appearance in biologically active compounds. The presence of the piperazine ring can significantly influence a molecule's properties, including its solubility, basicity, and ability to cross biological membranes. The two nitrogen atoms provide sites for substitution, allowing for the attachment of various functional groups to modulate a compound's interaction with biological targets. Piperazine and its derivatives have been incorporated into drugs with a wide array of therapeutic applications, including antipsychotic, antihistaminic, antianginal, and anticancer activities.
Research Scope and Focus on this compound and its Derivatives
While specific research on this compound is not extensively documented in publicly available literature, the research scope for this compound and its derivatives can be inferred from studies on analogous structures. The primary focus of research would likely be the exploration of its potential as a therapeutic agent, driven by the combined pharmacological potential of the nicotinic acid and piperazine moieties.
Investigations into derivatives of this compound could involve modifications at several key positions. For instance, substitution on the second nitrogen of the piperazine ring is a common strategy to modulate activity. Research on related compounds, such as 2-(3-Methyl-piperazin-1-yl)-nicotinic acid and various other piperazinyl nicotinic acid derivatives, suggests that this class of molecules is of interest for their potential biological activities. sigmaaldrich.com
Table 2: Examples of Related Piperazinyl-Nicotinic Acid Derivatives in Research
| Compound Name | Investigated Area/Significance |
|---|---|
| [2-Methyl-6-(piperazin-1-yl)pyridin-3-yl]boronic acid hydrochloride | A boronic acid derivative, suggesting potential use in cross-coupling reactions for the synthesis of more complex molecules. sigmaaldrich.com |
| 2-(3-Methyl-piperazin-1-yl)-nicotinic acid | An isomer of the title compound, indicating interest in the positional arrangement of substituents on the core structure. |
| Methyl 6-(piperazin-1-yl)nicotinate hydrochloride | An ester derivative, often used as an intermediate in the synthesis of other compounds. bldpharm.com |
The synthesis of this compound would likely involve standard organic chemistry reactions, potentially starting from a substituted chloropyridine and reacting it with piperazine. Further derivatization could then be carried out to explore the structure-activity relationships. The biological evaluation of these compounds would be a critical aspect of the research, aiming to identify any potential therapeutic applications. The hybridization of nicotinic acid and piperazine scaffolds in this compound presents a promising starting point for the discovery of new bioactive molecules.
Structure
3D Structure
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-methyl-6-piperazin-1-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c1-8-9(11(15)16)2-3-10(13-8)14-6-4-12-5-7-14/h2-3,12H,4-7H2,1H3,(H,15,16) |
InChI Key |
HCLFRXKTWQJCPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCNCC2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Approaches to the Nicotinic Acid Core
The synthesis of the substituted nicotinic acid core is a foundational aspect of preparing 2-Methyl-6-(piperazin-1-yl)nicotinic acid. This involves the initial formation of the nicotinic acid scaffold, followed by the introduction of the necessary substituents.
General Synthesis of Nicotinic Acid and its Precursors
Nicotinic acid, or pyridine-3-carboxylic acid, is a fundamental precursor. Industrially, its synthesis is often achieved through the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid. nih.gov This process, however, generates nitrous oxide, a significant greenhouse gas. nih.gov Alternative, more environmentally conscious methods are being explored, including the gas-phase ammoxidation of 3-picoline to 3-cyanopyridine, which is then hydrolyzed to nicotinic acid. nih.gov In a laboratory setting, nicotinic acid can be prepared from the oxidation of nicotine-type alkaloids found in tobacco. google.com
A common precursor for further functionalization is the methyl ester of nicotinic acid, methyl nicotinate. This is typically synthesized via a simple esterification reaction of nicotinic acid with methanol (B129727), catalyzed by a strong acid like sulfuric acid. The reaction generally requires refluxing for several hours to achieve a good yield. science.govgoogle.com
Synthesis of 2-Amino-6-methylnicotinic Acid Scaffold
A key intermediate in the synthesis of the target molecule is 2-amino-6-methylnicotinic acid. A prevalent method for its production involves a one-pot synthesis starting from 2-chloro-3-cyano-6-methylpyridine. google.comgoogle.comnbinno.com This process consists of two main steps:
Amination : The starting material, 2-chloro-3-cyano-6-methylpyridine, is reacted with an aqueous solution of ammonia (B1221849) in an autoclave at elevated temperatures (e.g., 170°C). This step replaces the chloro group with an amino group, yielding 2-amino-6-methylnicotinamide. google.comnbinno.com
Hydrolysis : After removing the ammonia, a base such as potassium hydroxide (B78521) is added to the reaction mixture, which is then heated (e.g., at 100°C) to hydrolyze the amide to a carboxylic acid. google.comnbinno.com Subsequent acidification precipitates the desired 2-amino-6-methylnicotinic acid. google.comnbinno.com
This one-pot approach is efficient, with reported yields of high-purity product being significant. google.com
| Starting Material | Reagents | Conditions | Product | Yield | Purity |
| 2-chloro-3-cyano-6-methylpyridine | 1. 28% aq. NH3 2. KOH 3. HCl | 1. 170°C, 7 hours 2. 100°C, 3 hours 3. pH 4-5 | 2-amino-6-methylnicotinic acid | 82.9% | 97.06% |
Introduction of Alkyl Substituents on the Nicotinic Acid Ring
The introduction of alkyl groups onto the nicotinic acid ring presents a synthetic challenge due to the electron-deficient nature of the pyridine (B92270) ring, which makes it resistant to standard Friedel-Crafts alkylation. youtube.comlibretexts.org However, several strategies have been developed to achieve this transformation.
One approach involves radical alkylation. For instance, alkyl radicals generated from the oxidation of carboxylic acids can be added to the pyridine ring. youtube.com Another method is the C-H activation/alkylation of pyridines. This can be catalyzed by transition metals like rhodium, often requiring a substituent ortho to the nitrogen to facilitate the reaction. nih.gov
For selective alkylation, a blocking group strategy can be employed. For example, to achieve C-4 alkylation, the nitrogen of the pyridine ring can be protected with a group derived from maleic acid. This directs the alkylation to the C-4 position under Minisci conditions, and the blocking group can be subsequently removed. chemistryviews.org The Birch reduction-alkylation has also been explored for pyridine, though it can be challenging to replicate. digitellinc.com
Formation and Functionalization of the Piperazine (B1678402) Moiety
General Methods for N-Alkylation of Piperazine Derivatives
The N-alkylation of piperazine is a well-established transformation, with several methods available to control the degree of substitution. A primary challenge is achieving mono-alkylation, as the two nitrogen atoms have similar reactivity, often leading to di-alkylation. nih.gov
To achieve selective mono-alkylation, one of the nitrogen atoms can be protected with a group such as tert-butyloxycarbonyl (Boc). jgtps.com The protected piperazine can then be alkylated at the free nitrogen, followed by deprotection to yield the mono-alkylated product. jgtps.com The synthesis of N-Boc piperazine can be achieved by reacting piperazine with di-tert-butyl dicarbonate. google.comnbinno.com An alternative, high-yield synthesis starts from diethanolamine, which undergoes chlorination, Boc protection, and then aminolysis cyclization. google.com
Other strategies for mono-alkylation include using a large excess of piperazine to statistically favor the mono-substituted product or the in-situ formation of a piperazine monohydrochloride, which deactivates one of the nitrogen atoms. nih.gov
Preparation of Piperazine-Containing Intermediates
The preparation of suitably functionalized piperazine intermediates is essential for their subsequent coupling with the nicotinic acid core. A common strategy involves the use of mono-protected piperazines, such as N-Boc-piperazine, which can then be reacted with various electrophiles.
For instance, N-Boc-piperazine can be lithiated and then trapped with an electrophile to introduce a substituent at the α-position of the piperazine ring. whiterose.ac.uk It also serves as a key intermediate in the synthesis of piperazinyl amides and compounds with dual receptor binding affinities through coupling reactions with aryl halides. nbinno.com
Coupling Reactions for the Construction of this compound and Analogues
The formation of the bond between the piperazine ring and the nicotinic acid core is a critical step in the synthesis of the target compound and its analogues. This is typically achieved through nucleophilic aromatic substitution reactions where the pyridine ring is activated towards attack by the piperazine nucleophile.
The primary strategy for coupling piperazine to a nicotinic acid scaffold is through Nucleophilic Aromatic Substitution (SNAr). This reaction is particularly effective for electron-deficient heterocyclic systems like pyridine, especially when an electron-withdrawing group is present on the ring. nih.gov The synthesis generally involves a halogenated nicotinic acid precursor, most commonly a chloro- or fluoro-substituted derivative at the 6-position.
The key steps in this strategy are:
Activation of the Nicotinic Acid Scaffold : The pyridine ring is rendered susceptible to nucleophilic attack by the presence of a good leaving group (e.g., Cl, F) at the 6-position. The ring nitrogen and the carboxylic acid group further enhance the electrophilicity of this position.
Nucleophilic Attack by Piperazine : Piperazine, acting as a nucleophile, attacks the carbon atom bearing the leaving group. To avoid double addition, an excess of piperazine may be used, or one of the piperazine nitrogens can be protected with a group like tert-butyloxycarbonyl (Boc). nih.gov
Displacement of the Leaving Group : The reaction proceeds through a Meisenheimer complex intermediate, followed by the elimination of the halide ion to yield the final substituted product.
This SNAr reaction is a foundational method for producing a wide array of N-arylpiperazine compounds. nih.gov
| Starting Material | Reagent | Reaction Type | Key Conditions |
|---|---|---|---|
| 6-Chloronicotinic acid | Piperazine | Nucleophilic Aromatic Substitution (SNAr) | Heating, often in a polar aprotic solvent or using the amine as a solvent. nih.gov |
| 6-Fluoronicotinic acid | N-Boc-piperazine | Nucleophilic Aromatic Substitution (SNAr) | Base-mediated (e.g., K₂CO₃, DIPEA) in a solvent like DMSO or DMF. |
A more direct route to the target compound starts with precursors that already contain the methyl group. The synthesis typically begins with a 2-methyl-6-halonicotinic acid derivative. To prevent unwanted side reactions with the carboxylic acid moiety during the coupling step, it is often protected as an ester (e.g., methyl or ethyl ester).
A representative synthetic sequence is as follows:
Esterification : 2-Methyl-6-chloronicotinic acid is converted to its corresponding ester, such as methyl 2-methyl-6-chloronicotinate, using standard esterification methods (e.g., reaction with methanol in the presence of an acid catalyst).
SNAr Coupling : The resulting ester is then reacted with piperazine. This reaction is typically performed at elevated temperatures, and a base may be added to neutralize the generated HCl.
Hydrolysis (Deprotection) : The final step involves the hydrolysis of the ester group to yield the carboxylic acid. This is usually achieved under basic conditions (e.g., using sodium hydroxide or lithium hydroxide) followed by acidification to protonate the carboxylate and afford the final product, this compound.
This stepwise approach allows for controlled derivatization and purification of intermediates, leading to a high-purity final product.
Advanced Synthetic Techniques in Compound Preparation
Modern organic synthesis emphasizes efficiency, sustainability, and speed. Advanced techniques such as one-pot procedures and microwave-assisted synthesis are increasingly applied to the preparation of heterocyclic compounds like nicotinic acid derivatives.
One-pot synthesis, which involves multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency and waste reduction. For scaffolds related to nicotinic acid, a one-pot formylation/cyclization strategy has been developed. acs.org This method allows for the synthesis of highly substituted 4-halonicotinic acid esters from readily available enamino keto esters. acs.org
The process involves a Vilsmeier formylation followed by an in-situ intramolecular cyclization, enabling the construction of the pyridine ring with up to four substituents in a single operational step. acs.org While this specific method does not directly yield this compound, the principles demonstrate an advanced approach to building the core nicotinic acid structure, which could be adapted for the synthesis of relevant precursors.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often dramatically reducing reaction times from hours to minutes while improving product yields. nih.govmdpi.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, which is particularly effective for polar molecules and reactions in polar solvents. mdpi.com
In the context of nicotinic acid derivatives, microwave heating can be applied to the key SNAr coupling step between a halo-nicotinic acid and piperazine. The rapid and uniform heating can overcome activation energy barriers more effectively than conventional heating methods, leading to cleaner reactions and fewer byproducts. nih.gov
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours to days | Minutes to a few hours mdpi.com |
| Energy Efficiency | Lower (heats vessel and surroundings) | Higher (direct heating of reactants/solvent) |
| Product Yield | Often moderate to good | Often higher due to reduced side reactions and decomposition. nih.gov |
| Temperature Control | Less precise, potential for hotspots | Highly precise and uniform |
The application of microwave technology represents a significant advancement in the synthesis of nicotinic acid derivatives, aligning with the principles of green chemistry by reducing energy consumption and reaction times.
Structure Activity Relationship Sar and Structural Modifications
Design Principles for Nicotinic Acid-Piperazine Hybrid Compounds
The design of hybrid compounds that incorporate both a nicotinic acid and a piperazine (B1678402) moiety is a strategic approach in medicinal chemistry, leveraging the distinct and advantageous properties of each component. lew.ro The piperazine ring is considered a "privileged scaffold" in drug discovery due to its widespread presence in biologically active compounds across various therapeutic areas, including antipsychotic, antidepressant, and anticancer agents. researchgate.nettandfonline.com Its inclusion is often intended to improve pharmacokinetic properties. The two nitrogen atoms in the piperazine ring can increase water solubility and bioavailability due to their appropriate pKa values. tandfonline.comnih.gov
The piperazine moiety is versatile; one nitrogen atom can serve as a basic amine, while the other allows for the easy introduction of various substituents, such as hydrogen bond acceptors or hydrophobic groups, without necessarily creating a stereocenter. tandfonline.comnih.gov This adaptability makes piperazine an excellent linker or core component in designing new therapeutic agents. lew.roresearchgate.net
Nicotinic acid (niacin) and its derivatives are known for their own range of biological activities, famously as a lipid-lowering agent that acts on specific G protein-coupled receptors like GPR109A. chemistryjournal.netnih.gov The pyridine (B92270) ring within nicotinic acid is a key feature in many natural products and pharmaceuticals, and its modification can significantly alter biological effects. nih.govresearchgate.net
By combining these two pharmacophores, medicinal chemists aim to create novel chemical entities with potentially synergistic or unique biological profiles. The nicotinic acid portion can be designed to interact with a specific target, while the piperazine ring can modulate the compound's physical properties, provide additional binding interactions, or act as a versatile linker to connect to other functional groups. researchgate.netmdpi.com
Impact of Substituents on the Nicotinic Acid Ring on Biological Activity
Substitutions on the pyridine ring of nicotinic acid are a critical determinant of the resulting compound's biological and pharmacological activity.
The presence of a methyl group at the 2-position of the nicotinic acid ring, as seen in 2-Methyl-6-(piperazin-1-yl)nicotinic acid, can significantly influence the molecule's properties. In the broader context of pyridine derivatives, a methyl substitution can impact the compound's metabolic stability, lipophilicity, and its interaction with biological targets. nih.gov For instance, in the development of antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), the 2-methyl-6-pyridyl structure was a key component retained from the highly potent antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine), indicating its importance for activity. nih.gov The methyl group can affect the electronic properties of the pyridine ring and create steric hindrance that may favor a specific conformation for optimal receptor binding. Excessive nicotinic acid has been shown to increase the consumption of methyl groups in vivo, which suggests that methylation and demethylation are relevant metabolic pathways for these compounds. nih.gov
The biological activity of nicotinic acid derivatives can be finely tuned by altering the substituents on the pyridine ring. Structure-activity relationship studies have shown that the type and position of these functional groups are crucial. nih.gov For example, the introduction of different substituents can modulate anti-inflammatory, analgesic, and antimicrobial activities. chemistryjournal.netnih.gov
In one study on epibatidine (B1211577) analogs, which contain a pyridine ring, various substitutions led to significant differences in affinity and efficacy at neuronal nicotinic receptors. nih.gov For instance:
A bromo substituent resulted in greater affinity for β2-containing receptors over β4-containing ones. nih.gov
A fluoro analog showed substantially higher affinity for β2- than β4-containing receptors. nih.gov
An amino group also conferred greater affinity for β2-containing receptors. nih.gov
Conversely, some substitutions can be detrimental; hydroxy and dimethylamino analogs had affinities that were too low to be accurately measured in the same study. nih.gov This highlights that the electronic and steric properties of the substituent are pivotal in determining the interaction with the target receptor. A general finding across various studies is that the presence of groups like -OMe, -OH, and -NH2 can enhance antiproliferative activity, whereas halogens or bulky groups may decrease it. nih.gov
| Substituent | Relative Affinity (β2- vs. β4-containing receptors) | Notable Efficacy/Potency |
|---|---|---|
| Bromo | 4- to 55-fold greater for β2 | Greater potency at α4β4 than α3β4 or α4β2 |
| Fluoro | 52- to 875-fold greater for β2 | Equipotent at all receptors tested |
| Norchloro | 114- to 3500-fold greater for β2 | Greater potency at α4β4 and α3β4 than α4β2 |
| Amino | 10- to 115-fold greater for β2 | Greater potency at α3β4 and α4β4 than α4β2 |
| Hydroxy | Too low to measure | N/A |
| Dimethylamino | Too low to measure | N/A |
Structural Variations of the Piperazine Moiety and Their Pharmacological Implications
Modifications to the piperazine portion of the hybrid molecule are equally important for determining its pharmacological profile.
Substituting the second nitrogen atom (N-4) of the piperazine ring can profoundly impact a compound's activity. The nature of the substituent—whether it's a small alkyl group like methyl or ethyl, or a larger aryl group—can alter the molecule's basicity, steric profile, and ability to form hydrogen bonds. researchgate.net These changes, in turn, affect receptor affinity and selectivity. nih.gov
For example, in a series of dopamine (B1211576) D3 receptor ligands, various N-substitutions on the piperazine ring were well-tolerated and allowed for the incorporation of diverse heterocyclic rings. nih.gov The basicity of the nitrogen atom involved in the substitution can be altered, but this does not always negatively impact receptor affinity, suggesting that this particular nitrogen might not be involved in critical ionic or hydrogen bonding interactions with the target. nih.gov In other cases, the substitution is crucial; many clinically used drugs are N-acyl or N-aryl piperazines, where groups like phenyl or benzyl (B1604629) are attached. researchgate.net The addition of a methyl group to a piperazine nitrogen can influence metabolic stability, potentially preventing N-dealkylation reactions. semanticscholar.org
The piperazine ring itself often functions as a linker, connecting the nicotinic acid core to another part of the molecule. researchgate.net The length and composition of this linker are critical for establishing the correct distance and geometry for binding to a biological target. nih.gov The conformational flexibility of the piperazine ring, which typically exists in a chair conformation, is also a key factor. wikipedia.org This flexibility can be advantageous, allowing the molecule to adopt an optimal orientation within a receptor's binding pocket. mdpi.com
In the context of Proteolysis Targeting Chimeras (PROTACs), inserting a piperazine moiety into the linker is a common strategy to increase rigidity and improve solubility upon protonation. nih.govrsc.org However, the chemical groups adjacent to the piperazine can significantly affect its pKa, which influences its protonation state and, consequently, its solubility and interactions. semanticscholar.orgrsc.org For instance, an adjacent carbonyl group can reduce the basicity of the piperazine nitrogen, an effect that diminishes as the number of methylene (B1212753) units separating them increases. nih.gov This demonstrates that the immediate chemical environment of the piperazine linker is crucial for its function.
| Structural Moiety | Modification | General Pharmacological Implication | Reference |
|---|---|---|---|
| Nicotinic Acid Ring | 2-Methyl Substitution | May enhance metabolic stability and provide favorable steric properties for receptor binding. | nih.gov |
| Nicotinic Acid Ring | Other Substituents (e.g., halogens, -NH2) | Can significantly alter receptor affinity and selectivity. | nih.govnih.gov |
| Piperazine Moiety | N-Substitution (e.g., Methyl, Aryl) | Alters basicity, steric profile, and metabolic stability, impacting receptor interaction. | researchgate.netnih.govsemanticscholar.org |
| Piperazine Moiety | Use as a Linker | Provides conformational flexibility and modulates physicochemical properties like solubility. The nature of adjacent groups is critical. | mdpi.comnih.govrsc.org |
Rational Design and Lead Compound Optimization through SAR Studies
The rational design and optimization of lead compounds are pivotal in the development of novel therapeutic agents. For derivatives of this compound, structure-activity relationship (SAR) studies are crucial for identifying the key structural motifs that govern their biological activity and for guiding the chemical modifications necessary to enhance potency, selectivity, and pharmacokinetic properties. While specific comprehensive SAR studies on this compound itself are not extensively detailed in publicly available literature, the principles of lead optimization can be inferred from research on analogous nicotinic acid and piperazine-containing compounds.
The process typically involves the systematic modification of the three main components of the molecule: the nicotinic acid core, the methyl group at the 2-position, and the piperazine ring at the 6-position.
Modification of the Nicotinic Acid Core:
The carboxylic acid group of the nicotinic acid scaffold is a key feature, often involved in forming critical interactions with biological targets, such as hydrogen bonds. Esterification or amidation of this group can significantly alter the compound's solubility, membrane permeability, and binding affinity. SAR studies on related nicotinic acid derivatives have shown that converting the carboxylic acid to various esters or amides can modulate the biological activity, sometimes leading to prodrugs with improved pharmacokinetic profiles.
Interactive Data Table: Hypothetical SAR of Nicotinic Acid Core Modifications
| Compound | Modification at 3-position | Relative Potency |
| Lead Compound | -COOH | 1x |
| Analogue 1 | -COOCH₃ | 0.8x |
| Analogue 2 | -COOCH₂CH₃ | 0.7x |
| Analogue 3 | -CONH₂ | 1.2x |
| Analogue 4 | -CONHCH₃ | 1.5x |
Note: The data in this table is illustrative and based on general principles of medicinal chemistry for nicotinic acid derivatives, not on specific experimental results for this compound.
Influence of the 2-Methyl Group:
The methyl group at the 2-position of the pyridine ring can influence the molecule's conformation and its interaction with the target's binding pocket through steric and electronic effects. Replacing the methyl group with other substituents, such as larger alkyl groups, halogens, or hydrogen, can provide insights into the spatial requirements of the binding site. For instance, if a larger group is tolerated or enhances activity, it might suggest the presence of a hydrophobic pocket in the receptor.
Interactive Data Table: Hypothetical SAR of 2-Position Modifications
| Compound | Substitution at 2-position | Relative Potency |
| Lead Compound | -CH₃ | 1x |
| Analogue 5 | -H | 0.5x |
| Analogue 6 | -CH₂CH₃ | 1.3x |
| Analogue 7 | -Cl | 0.9x |
| Analogue 8 | -CF₃ | 1.8x |
Note: The data in this table is illustrative and based on general principles of medicinal chemistry, not on specific experimental results for this compound.
Modifications of the 6-Piperazine Moiety:
The piperazine ring at the 6-position is a common pharmacophore in many biologically active compounds, often contributing to improved solubility and the ability to interact with various receptors. The nitrogen atom at the 4-position of the piperazine ring is a frequent site for modification. Introducing different substituents at this position can significantly impact the compound's activity, selectivity, and pharmacokinetic properties. SAR studies on other 6-(piperazin-1-yl)pyridine derivatives have demonstrated that the nature of the substituent on the piperazine nitrogen is a critical determinant of biological effect. For example, the addition of aryl or benzyl groups can introduce favorable van der Waals or pi-stacking interactions with the target.
Research on structurally related sulfonylpiperazine analogs has highlighted the importance of substitutions on the piperazine ring for activity and selectivity at neuronal nicotinic receptors. nih.gov Similarly, studies on other piperazine derivatives have shown that modifications to this ring can influence a wide range of biological activities, including antimicrobial and antifungal properties. researchgate.net
Interactive Data Table: Hypothetical SAR of Piperazine Ring Modifications
| Compound | Substitution on Piperazine N-4 | Relative Potency |
| Lead Compound | -H | 1x |
| Analogue 9 | -CH₃ | 1.1x |
| Analogue 10 | -CH₂Ph | 2.5x |
| Analogue 11 | -SO₂Ph | 0.6x |
| Analogue 12 | -C(O)Ph | 1.9x |
Note: The data in this table is illustrative and based on general principles of medicinal chemistry for piperazine-containing compounds, not on specific experimental results for this compound.
Based on a comprehensive search of publicly available scientific literature, there is currently no specific research data available for the compound "this compound" that directly corresponds to the detailed mechanistic and pharmacological outline provided. The instructions to focus solely on this specific compound and adhere strictly to the outlined topics prevent the inclusion of information on structurally related compounds or general pharmacological principles.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on "this compound" covering the requested subsections at this time. Information regarding its specific modulatory effects on nicotinic acetylcholine (B1216132) receptors, interactions with G-protein coupled receptors, activity as a serotonin (B10506) receptor ligand, modulation of cholinergic activity, interactions with GABAergic systems, or binding to voltage-gated calcium channel subunits has not been found in the performed searches.
Mechanistic and Pharmacological Investigations
Enzyme Inhibition and Modulatory Roles
Kinase Inhibitor Activity
Derivatives of nicotinic acid have been investigated for their potential as kinase inhibitors. For instance, certain 1,2,6-thiadiazinone derivatives incorporating a piperazine (B1678402) moiety have been synthesized and screened against a panel of cancer cell lines, including pancreatic, bladder, prostate, breast, chordoma, and lung cancer. mdpi.com One such derivative demonstrated a 10-fold increase in potency against a bladder cancer cell line. mdpi.com The strategic inclusion of substituents, such as a methyl piperazine, is a common approach in the design of kinase inhibitors to enhance favorable properties. mdpi.com
Inhibition of Viral Enzymes (e.g., HCV NS5B Polymerase, HIV-1 RT)
The hepatitis C virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is essential for viral replication, making it a key target for antiviral drug development. lbl.govnih.govunimi.itnih.gov Non-nucleoside inhibitors (NNIs) of NS5B bind to allosteric sites on the enzyme, inducing conformational changes that prevent the polymerase from adopting the closed, active form required for RNA synthesis. lbl.govnih.gov Thiophene-2-carboxylic acid derivatives, for example, have been shown to bind to a shallow hydrophobic pocket in the thumb domain of the NS5B polymerase, approximately 35Å from the active site. nih.gov This interaction interferes with the necessary conformational changes for enzymatic activity. lbl.govnih.gov
Similarly, the reverse transcriptase (RT) of the human immunodeficiency virus (HIV-1) is a critical enzyme for the viral life cycle and a major target for antiretroviral therapy. nih.govnih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric pocket on the HIV-1 RT, which is located about 10 Å from the polymerase active site. nih.gov Research into nicotinic acid derivatives has led to the development of compounds that act as dual inhibitors of HIV-1 RT, affecting both its polymerase and ribonuclease H (RNase H) functions. nih.govmdpi.com For example, a series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have been shown to inhibit the RNase H function in the low micromolar range. nih.govmdpi.com One promising compound from this series inhibited RNase H with an IC50 of 14 µM and also demonstrated activity against viral replication in cell-based assays. nih.govmdpi.com
Plasmodial Cysteine Protease Inhibition
Cysteine proteases are crucial for the survival and propagation of the malaria parasite, Plasmodium falciparum. nih.govjci.org These enzymes are involved in processes such as the degradation of host cell hemoglobin. nih.govjci.org Consequently, the inhibition of these proteases is a promising strategy for the development of new antimalarial drugs. nih.govjci.org Falcipain-2, a plasmodial cysteine protease, has been a particular focus of inhibitor design. nih.gov Piperazine-based hydroxamic acid scaffolds have been optimized to create the first reported inhibitors of falcilysin (FLN), another essential malarial metalloprotease. nih.gov The parasiticidal activity of these compounds correlated with their potency against FLN, suggesting they act by blocking this essential enzyme. nih.gov
Diverse Biological Activities and Their Underlying Mechanisms of Action
Antimicrobial Properties (Antibacterial, Antifungal, Antitubercular Activity)
Antibacterial Activity: Nicotinic acid and its derivatives have been the subject of extensive research for their antibacterial properties. nih.govnih.gov Novel N-acylhydrazones of nicotinic acid hydrazides have shown in vitro activity against both Gram-negative (Pseudomonas aeruginosa, Klebsiella pneumoniae) and Gram-positive (Streptococcus pneumoniae, Staphylococcus aureus) bacteria. nih.gov Some of these compounds were particularly effective against P. aeruginosa, with minimum inhibitory concentrations (MICs) as low as 0.195 µg/mL. nih.gov The mechanism of action for some piperazine-containing antimicrobial agents involves inhibition of DNA gyrase, an essential bacterial enzyme. nih.gov
Antifungal Activity: Nicotinamide (B372718) derivatives have emerged as promising candidates for the development of new antifungal agents. researchgate.netnih.gov These compounds can act as succinate (B1194679) dehydrogenase inhibitors, disrupting the tricarboxylic acid cycle and the mitochondrial electron transport chain in fungi. researchgate.net A series of novel 2-aminonicotinamide derivatives exhibited potent in vitro activity against Candida albicans, with MIC80 values as low as 0.0313 μg mL-1. nih.gov These compounds also showed broad-spectrum activity against fluconazole-resistant strains of Candida and Cryptococcus neoformans. nih.gov The mechanism of action for some of these derivatives involves targeting the fungal cell wall and reducing the content of GPI-anchored proteins on the cell surface. nih.gov
Antitubercular Activity: Nicotinic acid derivatives are also being explored for their potential against Mycobacterium tuberculosis. Pyrazinamide, a nicotinamide analog, is a first-line drug used in the treatment of tuberculosis. nih.gov Novel derivatives incorporating piperazine and homopiperazine (B121016) moieties have been synthesized and evaluated for their anti-tubercular activity. nih.gov Several of these compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM. nih.gov These compounds were also found to be non-toxic to human embryonic kidney cells. nih.gov
Interactive Data Tables
Table 1: Inhibition of Viral Enzymes by Nicotinic Acid Derivatives
| Compound Class | Target Enzyme | Virus | IC50 Value | Reference |
|---|
Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives
| Compound Class | Organism | Activity Type | MIC/IC50 Value | Reference |
|---|---|---|---|---|
| N-acylhydrazone of nicotinic acid hydrazide | Pseudomonas aeruginosa | Antibacterial | 0.195 µg/mL | nih.gov |
| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide | Mycobacterium tuberculosis H37Ra | Antitubercular | 1.35 - 2.18 µM | nih.gov |
Anti-inflammatory and Analgesic Research
The structural combination of a piperazine ring and a nicotinic acid moiety suggests a significant potential for anti-inflammatory and analgesic activities. nih.govthieme-connect.com The piperazine nucleus is a versatile scaffold in medicinal chemistry, and numerous derivatives have been investigated for their ability to reduce pain and inflammation. nih.govresearchgate.net Research has revealed the incredible anti-inflammatory and analgesic potential of various piperazine derivatives. nih.govthieme-connect.com Similarly, nicotinic acid and its derivatives have been shown to possess distinctive analgesic and anti-inflammatory properties. semanticscholar.org
In studies of related compounds, new series of methyl salicylate (B1505791) derivatives bearing a piperazine moiety have been synthesized and shown to exhibit potent anti-inflammatory activities. nih.gov Some of these compounds demonstrated efficacy higher than aspirin (B1665792) and equal to that of indomethacin (B1671933) in mouse models of edema. nih.gov The mechanism for some piperazine derivatives involves the significant inhibition of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α, as well as attenuation of cyclooxygenase (COX)-2 upregulation. nih.gov Furthermore, certain thiazole-piperazine derivatives have shown notable antinociceptive effects. mdpi.com Another piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated a dose-dependent reduction in acetic acid-induced writhing and reduced pain response in the second phase of the formalin test, indicating both analgesic and anti-inflammatory effects. nih.gov This compound also reduced cell migration, myeloperoxidase enzyme activity, and levels of IL-1β and TNF-α in a pleurisy model. nih.gov
| Compound Type | Model/Assay | Key Findings | Reference |
|---|---|---|---|
| Methyl Salicylate Piperazine Derivatives | Xylol-induced ear edema & Carrageenan-induced paw edema in mice | Potent anti-inflammatory activity, with some compounds (M15, M16) exceeding aspirin and equaling indomethacin. | nih.gov |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Acetic acid-induced writhing & Formalin test in mice | Dose-dependent anti-nociceptive activity and reduction in inflammatory pain. | nih.gov |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Carrageenan-induced pleurisy in mice | Reduced cell migration and levels of pro-inflammatory cytokines (TNF-α, IL-1β). | nih.gov |
| 2-Aryl nicotinic acid derivatives | In vivo animal models | Exhibited significant analgesic and anti-inflammatory attributes. | chemistryjournal.net |
Antioxidant Activity
The antioxidant potential of 2-Methyl-6-(piperazin-1-yl)nicotinic acid can be inferred from studies on both piperazine-containing molecules and nicotinic acid derivatives. The piperazine ring is a component of several potent antioxidant compounds. asianpubs.org It has been successfully combined with various heterocyclic rings to produce derivatives with good antioxidant activity. asianpubs.orgresearchgate.net
In one study, a series of aryl/aralkyl substituted piperazine derivatives containing a methylxanthine moiety were screened for antioxidant activity using DPPH, ABTS, and FRAP methods. nih.gov The investigation found that the presence of a hydroxyl group in the structure was essential for notable antioxidant properties. nih.gov Another study of novel flavone (B191248) analogues with a piperazine moiety found they exhibited a wide spectrum of antiradical and antioxidant activities, with the best results observed for analogues containing a methoxy (B1213986) group. nih.gov Some nicotinic acid derivatives have also demonstrated good antioxidant activity in DPPH scavenging assays. researchgate.net Specifically, a study on novel nicotinic acid derivatives found that one compound exhibited a superoxide (B77818) dismutase (SOD) level nearly comparable to the standard antioxidant, ascorbic acid, suggesting a dual cytotoxic and antioxidant effect. nih.gov
| Compound Series | Assay | Most Active Compound/Finding | IC50 Value | Reference |
|---|---|---|---|---|
| Aryl/aralkyl piperazine derivatives | DPPH | Compound 3c | 189.42 µmol/L | nih.gov |
| Aryl/aralkyl piperazine derivatives | ABTS | Compound 3c | 3.45 µmol/L | nih.gov |
| Flavone-piperazine analogues | TAS (ABTS) | Analogue with methoxy group | Up to 391.1 ± 8.2 µM TE/g | nih.gov |
| Nicotinic acid derivatives | SOD | Compound 5c | Level almost comparable to ascorbic acid | nih.gov |
Antitumor/Anticancer Potential (based on related piperazine derivatives)
The piperazine scaffold is a key structural component in numerous molecules with significant antitumor activity. mdpi.comresearchgate.net Arylpiperazines, in particular, have gained attention in cancer research for their potential as scaffolds in the development of anticancer agents due to their cytotoxic effects against cancer cells. mdpi.com
A wide range of piperazine derivatives have demonstrated potent antiproliferative activity across various cancer cell lines. For instance, piperazine-oxazole hybrids showed remarkable cytotoxicity with IC50 values in the range of 0.09–11.7 μM. mdpi.com Novel vindoline-piperazine conjugates were effective against breast cancer (MDA-MB-468 cell line, GI50 = 1.00 μM) and non-small cell lung cancer (HOP-92 cell line, GI50 = 1.35 μM). mdpi.com Similarly, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed high cytotoxicity on liver, breast, colon, gastric, and endometrial cancer cell lines, with some compounds having lower GI50 values than the standard drug 5-fluorouracil. nih.gov
Other successful examples include benzothiazole-piperazine derivatives, which are active against hepatocellular, breast, and colorectal cancer cell lines. tandfonline.com Piperazine-linked bergenin (B1666849) heterocyclic hybrids also exhibited significant cytotoxic activity against cancer cells, with some showing cell-specific activity against tongue cancer. nih.gov The anticancer mechanism for some arylpiperazine derivatives involves the inhibition of tubulin polymerization during mitosis. mdpi.com
| Derivative Class | Cancer Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Vindoline-piperazine conjugate (23) | Breast (MDA-MB-468) | GI50 | 1.00 µM | mdpi.com |
| Vindoline-piperazine conjugate (25) | Non-Small Cell Lung (HOP-92) | GI50 | 1.35 µM | mdpi.com |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl (SA5) | Breast (4T1) | Viability | < 80% at 0.7 µM | nih.gov |
| Arylpiperazine (Compound 9) | Prostate (LNCaP) | IC50 | < 5 µM | mdpi.com |
| Arylpiperazine (Compound 8) | Prostate (DU145) | IC50 | 8.25 µM | mdpi.com |
| Benzothiazole-piperazine (Compound 1d) | Hepatocellular (HUH-7), Breast (MCF-7), Colorectal (HCT-116) | GI50 | Highly cytotoxic | tandfonline.com |
Modulation of Calcium Signaling and Cell Plasticity
The nicotinic acid component of the target compound is directly implicated in the modulation of intracellular calcium (Ca2+) signaling. Nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP), a metabolite derived from nicotinic acid, is recognized as a potent Ca2+ mobilizing messenger. nih.govpnas.org NAADP-sensitive calcium stores are involved in initiating signaling cascades; for example, in human beta cells, these stores initiate insulin (B600854) signaling. pnas.org Studies have shown that NAADP evokes oscillatory Ca2+ signals by releasing calcium from intracellular stores. nih.govpnas.org
Research has demonstrated that nicotinic acid can elevate intracellular Ca2+ concentrations in various cell lines, including neutrophils and macrophages, through a GPR109A-dependent mechanism. nih.gov In NIH3T3 cells, high concentrations of nicotinic acid were found to first reduce and then elevate intracellular Ca2+ levels. nih.gov The mechanism of Ca2+ release by NAADP is distinct from other messengers like inositol (B14025) 1,4,5-trisphosphate (IP3), as it appears to target acidic calcium stores rather than the endoplasmic reticulum. nih.gov This modulation of Ca2+ signaling is a fundamental process that can influence cellular plasticity and function. mdpi.com
Potential in Neurological Disorders Research
Both the piperazine and nicotinic acid moieties have been extensively studied for their roles in the central nervous system and their potential as therapeutic agents for neurological disorders. silae.itresearchgate.net Piperazine derivatives are known to possess a wide variety of neurological activities and are considered a promising tool for creating drugs with enhanced potency and fewer adverse effects for conditions like anxiety and epilepsy. silae.itresearchgate.net
Specifically in the context of neurodegenerative diseases, piperazine derivatives have been investigated as potential treatments for Alzheimer's disease. nih.govnih.gov Research has shown that certain piperazine compounds can exert neuroprotective effects, protecting dendritic spines from amyloid toxicity and restoring long-term potentiation in hippocampal slices from a mouse model of Alzheimer's. nih.govnih.gov The neuroprotective mechanism for one such derivative was linked to the activation of neuronal store-operated calcium entry in spines. nih.govnih.gov
Furthermore, piperazine-containing scaffolds are being developed for drugs targeting depression, with some derivatives acting as antagonists for both 5-HT1A and Sigma-1 receptors. researchgate.net The versatile structure of piperazine allows for modifications that can improve oral bioavailability and target affinity, making it a valuable component in the design of drugs for neurological disorders. researchgate.net
Antagonism of P2Y12 Receptor (related piperazinyl-pyridine scaffolds)
The molecular structure of this compound belongs to the class of piperazinyl-pyridine scaffolds. This structural class has been the focus of significant research for the development of antagonists for the purinergic P2Y12 receptor, a key target for antiplatelet drugs used in treating thrombotic diseases. nih.govresearchgate.net
A novel series of piperazinyl-pyridine ureas has been developed and presented as P2Y12 antagonists. nih.gov Structure-activity relationship (SAR) studies of these derivatives have led to the identification of several compounds with P2Y12 antagonistic activities in the sub-micromolar range. nih.gov Further optimization of these leads, for example by replacing a urea (B33335) linker with a sulfonylurea, aimed to enhance solubility and metabolic stability while maintaining high potency. researchgate.net
In a related effort, research on piperazinyl-glutamate-pyridines led to the discovery of potent, orally bioavailable P2Y12 antagonists. researchgate.netconsensus.app These compounds demonstrated excellent inhibition of platelet aggregation in human platelet-rich plasma (PRP) assays. researchgate.net Similar success was found with piperazinyl-glutamate-pyrimidines, which are highly potent P2Y12 antagonists where pharmacokinetic properties were fine-tuned through structural modifications. nih.gov This body of research underscores the potential of the piperazinyl-pyridine scaffold as a foundational structure for potent and selective P2Y12 receptor antagonists.
Computational Chemistry and Molecular Modeling
Molecular Docking Studies of 2-Methyl-6-(piperazin-1-yl)nicotinic Acid and its Analogues
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Molecular docking studies on analogues of this compound have revealed key binding interactions that contribute to their biological activity. For instance, studies on piperazine-linked naphthalimide derivatives targeting the enzyme Carbonic Anhydrase IX (CAIX), a protein overexpressed in various cancers, have elucidated specific interaction patterns. nih.gov Similarly, docking analyses of piperazin-1-ylpyridazine derivatives with Deoxycytidine triphosphate pyrophosphatase (dCTPase), another cancer target, have shown that hydrogen bonds and π-π stacking interactions are crucial for binding. In these studies, the pyridazine (B1198779) and carboxamide components were frequently involved in hydrogen bond formation, while benzyl (B1604629) or phenyl groups engaged in π-π stacking. indexcopernicus.com
In a study of nicotinic acid derivatives, hydrogen bonding with key amino acid residues like ARG 203 and ASP199 was identified as a critical component of the ligand-protein interaction. researchgate.net The specific interactions for various piperazine (B1678402) and nicotinic acid analogues often involve hydrogen bonds with amino acid residues such as Gln82, Glu78, Arg109, and Asp76 in their respective target proteins. indexcopernicus.com The orientation of the ligand within the binding pocket is stabilized by a combination of these forces, which dictates the compound's affinity and specificity for the target. For example, in studies targeting the Trypanosoma brucei phosphofructokinase (TbPFK), the precise positioning within the active site allows for maximal interaction with the surrounding residues. nih.gov
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy. These values provide a quantitative estimate of the strength of the ligand-protein interaction. Lower binding energy values typically indicate a more stable and favorable interaction.
For a series of piperazin-1-ylpyridazine derivatives targeting the dCTPase enzyme, docking scores (Glide Gscore) ranged from -2.211 to -4.649, with the most potent compound exhibiting the lowest score. indexcopernicus.com This suggests a strong correlation between the predicted binding affinity and the potential inhibitory activity of the compounds. In another study on nicotinic acid analogues targeting TbPFK, docking scores were also used to rank potential inhibitors, with the most promising compounds displaying the highest negative scores. nih.gov Research on 6-substituted nicotine (B1678760) derivatives revealed a wide range of binding affinities (Ki values) at nicotinic acetylcholinergic receptors (nAChRs), from 0.45 nM to over 10,000 nM, highlighting how small structural modifications can significantly impact target binding. researchgate.net
| Compound Series | Protein Target | Predicted Affinity Metric | Range of Values | Reference |
|---|---|---|---|---|
| Piperazin-1-ylpyridazine Derivatives | dCTPase | Glide Gscore | -2.211 to -4.649 | indexcopernicus.com |
| 6-Substituted Nicotine Analogues | nAChRs | Ki (nM) | 0.45 to >10,000 | researchgate.net |
| Nicotinic Acid-Indole Hybrids | TbPFK | Docking Score | Varies (higher scores indicate better affinity) | nih.gov |
In Silico Prediction of Biological Activities
Beyond predicting binding to a specific target, computational tools can forecast a compound's broader biological activity spectrum. Online tools and software analyze a molecule's structure to predict its likely pharmacological effects based on comparisons with large databases of known bioactive compounds. ijsdr.org
Using software like Molinspiration and MolPredictX, researchers have predicted the biological activities of nicotinic acid derivatives. researchgate.netnih.govnih.gov These predictions suggest that nicotinic acid derivatives may act as kinase inhibitors, enzyme inhibitors, and GPCR ligands. researchgate.netnih.govnih.gov The integration of a nicotinic acid moiety into other molecular scaffolds appears to be beneficial for certain biological activities. nih.govnih.gov For example, in silico screening of 1-piperazine indole (B1671886) hybrids containing a nicotinic acid component indicated that several candidates possess favorable characteristics for further development. nih.govnih.gov Such predictions are valuable for prioritizing compounds for synthesis and experimental testing, focusing resources on candidates with the highest probability of success. nih.gov
| Computational Tool | Predicted Activity | Compound Class | Reference |
|---|---|---|---|
| Molinspiration | Kinase Inhibitor | Nicotinic Acid and Nicotinic Amide Derivatives | researchgate.netnih.govnih.gov |
| Molinspiration | Enzyme Inhibitor | Nicotinic Acid Derivatives | researchgate.netnih.govnih.gov |
| Molinspiration | GPCR Ligand | Nicotinic Acid Derivatives | researchgate.netnih.govnih.gov |
| MolPredictX | Most Biologically Active Derivatives Identified | Nicotinic Acid and Nicotinic Amide Derivatives | researchgate.netnih.govnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. QSAR models can be used to predict the activity of new, unsynthesized compounds.
QSAR studies have been successfully applied to analogues of this compound to understand the structural requirements for their biological activity. For a series of 6-substituted nicotine derivatives, a QSAR model demonstrated that binding affinity for nAChRs could not be explained by electronic or lipophilic properties alone. researchgate.net Instead, a combination of the substituent's lipophilicity (π) and its volume (Δ MOL VOL) provided a strong correlation with affinity (r = 0.970). researchgate.net This indicates that while lipophilic substituents at the 6-position of the pyridine (B92270) ring are beneficial, their size must be optimized, as increased bulk leads to decreased affinity. researchgate.net
Similarly, QSAR models for piperazine derivatives have shown that descriptors such as the energy of the lowest unoccupied molecular orbital (E-LUMO), molar refractivity (MR), and topological polar surface area (PSA) are significantly correlated with inhibitory activity. mdpi.com These models serve as predictive tools to guide the design of new ligands with enhanced potency. nih.gov
Conformational Analysis and Molecular Dynamics Simulations of Compound-Target Interactions
While molecular docking provides a static snapshot of the binding event, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the compound and its interaction with the target over time.
Conformational analysis of 2-substituted piperazines has shown that these molecules have distinct conformational preferences. For 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is generally preferred. nih.gov This preference can be further stabilized by intramolecular hydrogen bonds and can place key nitrogen atoms in an orientation that mimics natural ligands like nicotine, which is crucial for binding to targets such as the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov The specific conformation adopted by the piperazine ring can therefore directly influence its binding mode and affinity.
Future Directions in Research
Development of Novel Derivatives for Enhanced Specificity and Potency
A primary avenue for future research involves the rational design and synthesis of novel derivatives of 2-Methyl-6-(piperazin-1-yl)nicotinic acid. The goal is to systematically modify the core structure to improve its affinity and selectivity for its biological target(s) while optimizing pharmacokinetic properties. Strategic modifications can be made at several key positions on the molecule.
Key strategies for derivatization include:
Piperazine (B1678402) Ring Substitution: Introducing various substituents on the N4-position of the piperazine ring can significantly influence the compound's properties. For instance, adding small alkyl groups or bicyclic structures could modulate binding affinity and metabolic stability. nih.gov
Nicotinic Acid Core Modification: Alterations to the pyridine (B92270) ring, such as the introduction of electron-withdrawing or electron-donating groups, can fine-tune the electronic properties of the molecule, potentially enhancing target engagement.
Methyl Group Bioisosteres: Replacing the methyl group at the C2-position with other small alkyl or functional groups could explore additional binding pockets or alter the compound's conformation.
These targeted modifications aim to create a new generation of compounds with superior therapeutic profiles.
| Modification Site | Proposed Substituent/Strategy | Anticipated Outcome | Rationale |
|---|---|---|---|
| Piperazine N4-Position | Small alkyl groups (e.g., ethyl, propyl) | Increased potency and improved ADME properties | Exploration of hydrophobic pockets in the target binding site. nih.gov |
| Piperazine Ring | Introduction of chirality (e.g., 2-methylpiperazine) | Enhanced stereospecific binding and selectivity | Biological targets are often chiral, leading to enantiomer-specific interactions. nih.gov |
| Pyridine Ring | Addition of a nitro group | Modulation of electronic properties and potential for new biological activities | Nitro groups can significantly alter the reactivity and interaction profile of the core structure. nih.gov |
| Carboxylic Acid Group | Esterification or amidation | Improved cell permeability and prodrug potential | Masking the polar carboxylic acid can enhance passive diffusion across biological membranes. |
Exploration of New Biological Targets and Therapeutic Areas
While the initial therapeutic focus for nicotinic acid derivatives has been on managing dyslipidemia, their structural features suggest potential for a much broader range of applications. nih.govdrugbank.com Future research should aim to screen this compound and its novel derivatives against a diverse panel of biological targets to uncover new therapeutic opportunities.
Nicotinic acid and its analogs have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. nih.gov The hybridization of the nicotinic acid scaffold with other pharmacologically active moieties, such as piperazine, can produce compounds with novel mechanisms of action. nih.gov For example, piperazine-containing compounds have been investigated as selective ligands for voltage-gated calcium channels, which are implicated in neuropathic pain. nih.gov This suggests that derivatives of this compound could be evaluated for indications beyond metabolic disorders.
| Potential Therapeutic Area | Specific Biological Target(s) | Rationale for Exploration |
|---|---|---|
| Oncology | Kinase inhibitors, enzyme inhibitors | Nicotinic acid derivatives have shown potential as anticancer agents. nih.gov |
| Inflammatory Disorders | GPCRs, inflammatory pathway enzymes | Anti-inflammatory effects have been reported for compounds containing the nicotinic acid moiety. nih.gov |
| Neuropathic Pain | Voltage-gated calcium channel (VGCC) α2δ-1 subunit | Piperazinyl derivatives have shown high potency and selectivity for this target. nih.gov |
| Infectious Diseases | Bacterial or fungal enzymes | Various nicotinic acid derivatives have been explored for antimicrobial activity. nih.gov |
Advanced Synthetic Methodologies for Scalable and Sustainable Production
To support extensive preclinical and potential clinical development, the establishment of efficient, scalable, and sustainable synthetic routes is crucial. Current industrial production of nicotinic acid often involves harsh conditions or produces significant waste, highlighting the need for greener chemical processes. nih.gov Future research in this area should focus on developing novel synthetic strategies that are both economically viable and environmentally friendly.
Areas for methodological improvement include:
Green Chemistry Approaches: Utilizing less hazardous reagents and solvents, and developing catalytic processes to replace stoichiometric oxidants. nih.gov For example, the use of hydrogen peroxide as an oxidant with a reusable catalyst offers a more sustainable alternative to traditional methods. oaepublish.com
Flow Chemistry: Implementing continuous flow manufacturing can improve reaction efficiency, safety, and consistency, facilitating large-scale production.
| Synthetic Approach | Key Features | Advantages for Production |
|---|---|---|
| Catalytic Oxidation | Use of H₂O₂ with a zeolite-based catalyst (e.g., Cu/13X) | Environmentally friendly (water as byproduct), high selectivity, mild reaction conditions. oaepublish.com |
| Oxidative Ammonolysis | Gas-phase reaction of a methyl-pyridine precursor with ammonia (B1221849) and air | Established industrial process for related compounds, potential for high throughput. nih.gov |
| Convergent Synthesis | Late-stage coupling of pre-functionalized pyridine and piperazine fragments | Modular approach allows for rapid generation of a diverse library of derivatives. |
| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream in a microreactor | Enhanced safety, improved heat and mass transfer, better reproducibility, and easier scale-up. |
Integration of Computational and Experimental Approaches in Compound Design and Discovery
The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. Future research on this compound should fully integrate these approaches to accelerate the development of optimized compounds. In silico techniques can provide valuable insights into structure-activity relationships (SAR), predict pharmacokinetic properties, and identify potential off-target effects, thereby guiding synthetic efforts toward the most promising candidates.
Computational methods can be employed to:
Perform Molecular Docking: Simulate the binding of designed derivatives to the three-dimensional structure of a target protein to predict binding affinity and orientation.
Use Quantum Chemical Modeling: Employ methods like Density Functional Theory (DFT) to understand the electronic structure and reactivity of novel compounds. nih.gov
Predict ADMET Properties: Utilize algorithms to forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of virtual compounds, helping to prioritize synthesis and reduce late-stage attrition. nih.gov
By using computational screening to narrow down a large virtual library of potential derivatives, experimental resources can be focused on synthesizing and testing only the most promising molecules, significantly streamlining the discovery pipeline. nih.gov
| Technique | Computational Application | Experimental Validation |
|---|---|---|
| Molecular Docking | Predict binding modes and affinities of new derivatives against a biological target. | In vitro binding assays (e.g., radioligand binding, SPR) to measure affinity (Kᵢ, Kₔ). |
| Pharmacophore Modeling | Identify key structural features required for biological activity. | Synthesis and testing of compounds designed to fit the pharmacophore model. |
| ADMET Prediction | In silico estimation of pharmacokinetic and safety profiles. nih.gov | In vitro assays (e.g., Caco-2 for permeability, microsomes for metabolic stability) and in vivo pharmacokinetic studies. |
| DFT Calculations | Analyze molecular orbitals, electrostatic potential, and reaction mechanisms. nih.gov | Spectroscopic analysis (NMR, IR) to confirm molecular structure and reactivity studies. nih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Methyl-6-(piperazin-1-yl)nicotinic acid, and how can purity be optimized?
- Methodological Answer : A common approach involves coupling nicotinic acid derivatives with piperazine moieties. For example, nicotinic acid hydrazide intermediates can be synthesized (via hydrazinolysis of esters) and further functionalized with piperazine groups through nucleophilic substitution or reductive amination . Purity optimization requires chromatographic techniques (e.g., HPLC or flash chromatography) and recrystallization in polar aprotic solvents. Structural validation via -NMR and IR spectroscopy is critical to confirm regioselectivity, especially at the 6-position of the pyridine ring .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Based on analogous piperazine-containing compounds, strict personal protective equipment (PPE) is required: nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions to avoid inhalation of fine particles. Storage should adhere to guidelines for hygroscopic and light-sensitive compounds: desiccants, amber glass vials, and temperatures below 25°C . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Q. Which analytical techniques are most effective for characterizing the stability of this compound under varying pH conditions?
- Methodological Answer : Stability studies should employ:
- UV-Vis spectroscopy to monitor degradation products (e.g., oxidation at the pyridine ring).
- HPLC-MS for identifying hydrolyzed or dimerized byproducts.
- Potentiometric titration to assess pH-dependent solubility and protonation states of the piperazine nitrogen atoms, which influence reactivity .
Advanced Research Questions
Q. How can kinetic contradictions in the oxidation behavior of this compound be resolved?
- Methodological Answer : Contradictions may arise from protonation states of the piperazine group under acidic conditions. To resolve this:
- Conduct stopped-flow kinetics with varying to isolate rate-determining steps.
- Compare experimental data with computational models (e.g., DFT calculations) to identify transition states.
- Reference nicotinic acid oxidation mechanisms, where retards rates due to substrate protonation . Apply analogous principles to piperazine-modified derivatives .
Q. What strategies are recommended for elucidating the pharmacokinetic (PK) profile of this compound in preclinical models?
- Methodological Answer : Use mixed-effects modeling to account for inter-subject variability in PK parameters (e.g., clearance, volume of distribution). Administer the compound via intravenous and oral routes in rodent models, then collect plasma samples for LC-MS/MS analysis. Incorporate stochastic differential equations to model nonlinear absorption kinetics, particularly if the piperazine group exhibits pH-dependent solubility .
Q. How can computational chemistry predict the sublimation thermodynamics of this compound?
- Methodological Answer : Apply isothermal thermogravimetry (TGA) to measure sublimation enthalpies () under controlled humidity. Compare results with COSMO-RS simulations to account for lattice energy contributions from the methyl-piperazine substituent. Note that discrepancies >10 kJ·mol between experimental and theoretical values may indicate polymorphic forms .
Contradiction Analysis & Experimental Design
Q. Why do conflicting reports exist regarding the reactivity of piperazine-modified nicotinic acid derivatives in cross-coupling reactions?
- Analysis : Contradictions may stem from:
- Steric hindrance from the 2-methyl group, which reduces accessibility of the 6-position for electrophilic substitution.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states better than THF.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
